Tris(benzyltriazolylmethyl)amine

描述

What exactly is TBTA?

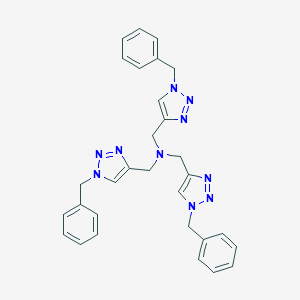

Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) is a tertiary amine-containing the 1,2,3-triazole moiety. If used as a ligand and then complexed to copper(I), which allows for regioselective, quantitative formal Huisgen 1,3-dipolar cycloadditions of azides and alkynes in a range of organic and aqueous solvents.

There is a belief that the ligand facilitates catalysis by stabilizing the copper(I)-oxidation state but allowing the catalytic cycle within the CuAAC CuAAC reaction to occur.

Single crystal X-ray diffraction of the Cu(I) complex of tris((1-benzyl-4-triazolyl)methyl)amine revealed an unusual dinuclear dication with one triazole unit bridging two metal centers and is an effective catalyst for the 'click' cycloaddition reaction. Its structure in the combination of TBTA and Cu(II) in its crystalline state is bipyramidal trigonal. It is reduced to the active catalyst 'click' form with sodium ascorbate copper or other reducers.

Preparation of TBTA

TBTA can be made by clicking a reaction between tripropargylamine and benzyl azide.

Methodology of TBTA.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a molecular probe that can detect lysine residues in proteins. It reacts with amino groups in lysine by forming a covalent connection between the amino and Nitrile groups. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has a mass spectrometric analysis and is reactive toward azides and terminal alkynes. The molecule is tetradentate and forms four bonds when two hydrogen peroxide molecules join—the process of cycloaddition results in an electrophilic addition of hydrogen peroxide to one of the benzylic positions.

Solubility of TBTA

TBTA is among the most commonly used water-insoluble ligands in copper-catalyzed azide- and cycloadditions.

TBTA was developed shortly after the copper-catalyzed azide-alkyne cyclone was discovered to help reduce the temperature-dependent instabilities caused by Cu(I) within the aerobic medium. TBTA is a ligand that is water-insoluble and is first dissolvable into DMSO as well as DMF.

Application of TBTA

A ligand made of poly triazolyl amine stabilizes Cu(I) toward disproportionation and the oxidation process, thereby enhancing its catalytic activity in the azide-acetylene cycloaddition.

Tris-(benzyl triazolyl methyl)amine is a valuable reagent for copper (I) catalyzed azide-alkyne cycloadditions.+aIt can also be used for posts.

属性

IUPAC Name |

1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGZJBVXZWCZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458589 | |

| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510758-28-8 | |

| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510758-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510758288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS((1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4DSF6TA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(benzyltriazolylmethyl)amine (TBTA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Tris(benzyltriazolylmethyl)amine (TBTA), a widely used ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." TBTA plays a crucial role in stabilizing the copper(I) catalyst, enhancing reaction rates, and enabling its application in a wide range of bioconjugation and material science contexts.

Core Synthesis Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of TBTA.

Table 1: Physicochemical Properties of TBTA

| Property | Value | Reference |

| CAS Number | 510758-28-8 | [1][2] |

| Molecular Formula | C₃₀H₃₀N₁₀ | [1] |

| Molecular Weight | 530.640 g/mol | [1] |

Table 2: Typical Reaction Parameters for TBTA Synthesis

| Parameter | Value | Reference |

| Reaction Time | 10 - 12 hours | [3] |

| Temperature | 35 °C (rotary evaporator) | [3] |

| Solvent | Acetonitrile (MeCN) | [3] |

| Reported Yield | 75% - 84% | [3] |

Table 3: 1H NMR Characterization Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 | s | 3H | triazole-H |

| 7.37-7.26 | m | 15H | Ar-H |

| 5.50 | s | 6H | Ar-CH₂ |

| 3.75 | s | 6H | N-CH₂ |

Table 4: 13C NMR Characterization Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 145.0 | Cq (triazole) |

| 134.7 | Cq (aromatic) |

| 129.1 | CH (aromatic) |

| 128.7 | CH (aromatic) |

| 128.1 | CH (aromatic) |

| 123.3 | CH (triazole) |

| 54.2 | Ar-CH₂ |

| 48.1 | N-CH₂ |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Materials and Reagents:

-

Tripropargylamine

-

Benzyl azide

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Sodium ascorbate

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Ammonium hydroxide (NH₄OH)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 100-mL two-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and thermometer, add 45 mL of acetonitrile.

-

Reagent Addition: To the acetonitrile, add tripropargylamine (1.50 g, 11.4 mmol, 1.00 equiv), benzyl azide (5.30 g, 39.8 mmol, 3.50 equiv), copper(II) acetate monohydrate (0.046 g, 0.23 mmol, 0.020 equiv), and sodium ascorbate (0.90 g, 4.6 mmol, 0.40 equiv).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator at 35 °C.

-

Dissolve the resulting crude solid in 50 mL of dichloromethane.

-

Wash the organic layer twice with 15 mL of a 1:1 (v/v) mixture of ammonium hydroxide and brine.

-

Dry the organic layer over magnesium sulfate (7 g), filter, and concentrate on a rotary evaporator to yield a crude yellow solid.

-

-

Purification:

-

To the flask containing the crude solid, add an egg-shaped Teflon-coated magnetic stir bar, followed by 50 mL of dichloromethane and 50 mL of diethyl ether.

-

Stir the suspension for 30 minutes.

-

Collect the precipitate by vacuum filtration and wash with 10 mL of diethyl ether to afford the first crop of the product as a white solid.

-

Concentrate the mother liquor on a rotary evaporator, dissolve the residue in 25 mL of dichloromethane, and precipitate with 50-75 mL of diethyl ether.

-

Collect the second crop of the precipitate by filtration and wash with 10 mL of diethyl ether.

-

-

Final Product: Combine both crops to obtain tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine as an off-white powder. The reported yield for this procedure is 84%.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of TBTA.

Catalytic Cycle of CuAAC

While TBTA itself is not part of a signaling pathway, it is a critical component in the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The ligand's role is to stabilize the catalytically active Cu(I) oxidation state.

Caption: The role of TBTA in the CuAAC catalytic cycle.

References

An In-depth Technical Guide to Tris(benzyltriazolylmethyl)amine (TBTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, is a tertiary amine ligand that has become an indispensable tool in the field of bioorthogonal chemistry, particularly in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." Its primary function is to stabilize the copper(I) oxidation state, thereby enhancing reaction rates and yields, and preventing the oxidation of the catalyst, which can lead to unwanted side reactions and damage to sensitive biomolecules.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of TBTA, detailed experimental protocols for its synthesis and application, and visualizations of its role in CuAAC.

Chemical and Physical Properties

TBTA is a white to off-white crystalline solid.[3][4] Its structure features a central tertiary amine linked to three benzyltriazole moieties, which are responsible for its potent copper-chelating properties.[1]

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]methanamine | [5] |

| Synonyms | TBTA, Tris-(Benzyltriazolylmethyl)amine | [6][7] |

| CAS Number | 510758-28-8 | [3] |

| Molecular Formula | C₃₀H₃₀N₁₀ | [5] |

| Molar Mass | 530.63 g/mol | [6] |

| Appearance | White to pale yellow powder or crystals | [3] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 132-148 °C (ranges vary slightly by source) | [3][8][9] |

| Boiling Point | 762.4±70.0 °C at 760 mmHg (predicted) | [9] |

| Density | 1.3±0.1 g/cm³ (predicted) | [9] |

Solubility

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [2][10] |

| Dimethyl sulfoxide (DMSO) | 30-100 mg/mL | [2][10][11] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2][10] |

| Ethanol | 3 mg/mL | [11] |

| Water | Insoluble | [11] |

| 10% DMSO >> 90% Corn Oil | 5 mg/mL (clear solution, requires sonication) | [12] |

Spectral Data

Experimental Protocols

Synthesis of this compound (TBTA)

The synthesis of TBTA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction between benzyl azide and tripropargylamine.[5] The following is a representative protocol adapted from the literature.[15]

Materials:

-

Tripropargylamine

-

Benzyl azide

-

Copper(II) acetate monohydrate

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

Procedure:

-

In a two-necked, round-bottomed flask equipped with a magnetic stir bar and condenser, dissolve tripropargylamine and benzyl azide in acetonitrile.

-

Add a catalytic amount of copper(II) acetate monohydrate to the solution.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimal amount of dichloromethane.

-

Precipitate the product by adding diethyl ether.

-

Collect the resulting white to off-white solid by filtration, wash with diethyl ether, and dry under vacuum to yield TBTA.[15]

Safety Note: Benzyl azide is a potentially explosive compound and should be handled with appropriate safety precautions, including the use of a blast shield.[15]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using TBTA

TBTA is a crucial ligand for promoting the efficiency and reliability of CuAAC reactions, particularly in biological systems.[1][16] It stabilizes the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and disproportionation.[1][17]

Materials:

-

Azide-containing molecule

-

Alkyne-containing molecule

-

TBTA

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Appropriate solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

-

Prepare stock solutions of the azide, alkyne, TBTA, CuSO₄, and sodium ascorbate in the chosen solvent.

-

In a reaction vessel, combine the azide, alkyne, and TBTA solution.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The ascorbate reduces Cu(II) to the catalytically active Cu(I).[16]

-

Allow the reaction to proceed at room temperature or with gentle heating. Reaction times can range from minutes to a few hours.[18]

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, HPLC).

-

Upon completion, the product can be purified using standard techniques such as column chromatography or precipitation.

Visualizations

Mechanism of TBTA in CuAAC

The following diagram illustrates the proposed catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition, highlighting the role of TBTA in stabilizing the active copper(I) species.

References

- 1. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. H66485.MD [thermofisher.com]

- 4. strem.com [strem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs-dev-public.ncats.io]

- 8. Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine 97 510758-28-8 [sigmaaldrich.com]

- 9. This compound | CAS#:510758-28-8 | Chemsrc [chemsrc.com]

- 10. TBTA | CAS 510758-28-8 | Cayman Chemical | Biomol.com [biomol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. broadpharm.com [broadpharm.com]

- 17. Tris-(benzyltriazolylmethyl)amine [chemeurope.com]

- 18. confluore.com.cn [confluore.com.cn]

An In-depth Technical Guide to Tris(benzyltriazolylmethyl)amine (TBTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, is a pivotal ligand in the field of bioorthogonal chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its primary function is to stabilize the copper(I) catalytic species, thereby enhancing reaction rates and preventing the oxidation of Cu(I) to the inactive Cu(II) state. This guide provides a comprehensive overview of TBTA, including its chemical structure, CAS number, physicochemical properties, a detailed synthesis protocol, and its application in CuAAC reactions.

Chemical Identity and Physicochemical Properties

This compound is a tertiary amine substituted with three benzyltriazolyl groups. This unique structure enables it to act as a tetradentate ligand, effectively chelating and stabilizing copper(I) ions.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 510758-28-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₃₀H₃₀N₁₀ | [6][7] |

| Molecular Weight | 530.63 g/mol | [5][8] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Melting Point | 140-144 °C | [2] |

| Solubility | Soluble in DMSO (approx. 30 mg/mL), DMF (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. | |

| Storage | Store at -20°C for long-term stability. | [8] |

Synthesis of this compound

The synthesis of TBTA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction between tripropargylamine and benzyl azide.[1] The following is a detailed experimental protocol adapted from a literature procedure.[2]

Experimental Protocol: Synthesis of TBTA

Caution: Benzyl azide is a potentially explosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood behind a blast shield.[2]

Materials:

-

Tripropargylamine

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Ammonium hydroxide solution (NH₄OH)

Procedure:

-

In a round-bottom flask, dissolve tripropargylamine (1 equivalent) and benzyl azide (3.3 equivalents) in a mixture of acetonitrile and water.

-

To this solution, add copper(II) sulfate pentahydrate (0.05 equivalents).

-

Slowly add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench it by adding an aqueous solution of ammonium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and diethyl ether to yield this compound as a white solid.[2]

Characterization Data

The identity and purity of the synthesized TBTA can be confirmed by various analytical techniques.

Table 2: Spectroscopic and Analytical Data for TBTA [2]

| Analysis | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (s, 3H), 7.38 – 7.31 (m, 9H), 7.28 – 7.23 (m, 6H), 5.50 (s, 6H), 3.70 (s, 6H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 144.26, 134.71, 129.03, 128.62, 127.95, 123.68, 54.05, 47.05 |

| IR (cm⁻¹) | 3136, 3063, 3032, 2932, 2828, 1497, 1454, 1435, 1331, 1219, 1127, 1049 |

| Mass Spec. (EI) m/z | 530.2655 (M⁺, calculated for C₃₀H₃₀N₁₀: 530.2655) |

Role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary and most significant application of TBTA is as a ligand in CuAAC reactions. The Cu(I) catalyst is prone to oxidation to Cu(II) and disproportionation, both of which render it inactive for the cycloaddition. TBTA effectively prevents these deactivation pathways.

Mechanism of Action

TBTA acts as a stabilizing ligand for the Cu(I) ion.[1][9] This stabilization is crucial for maintaining the catalytic activity of copper in the cycloaddition reaction. The proposed catalytic cycle is depicted below.

Caption: Catalytic cycle of the CuAAC reaction stabilized by TBTA.

Experimental Protocol: General Procedure for TBTA-mediated CuAAC

This protocol provides a general guideline for performing a CuAAC reaction using TBTA. The optimal conditions may vary depending on the specific substrates.

Materials:

-

Alkyne-functionalized molecule

-

Azide-functionalized molecule

-

This compound (TBTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., DMSO/water mixture, t-BuOH/water)

Procedure:

-

Dissolve the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a stock solution of the catalyst premix by dissolving TBTA (0.1-0.3 equivalents) and CuSO₄·5H₂O (0.05-0.1 equivalents) in the reaction solvent.

-

Add the catalyst premix to the solution of the reactants.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1 equivalent).

-

Stir the reaction at room temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture can be worked up according to the properties of the product, which may involve extraction, precipitation, or chromatographic purification.

Applications in Drug Development and Research

The robustness and efficiency of the TBTA-mediated CuAAC reaction have made it an invaluable tool in various scientific disciplines, including:

-

Bioconjugation: Linking biomolecules such as peptides, proteins, nucleic acids, and carbohydrates to probes, tags, or other molecules.[1]

-

Drug Discovery: Synthesizing libraries of potential drug candidates and for linking warheads to targeting moieties.

-

Materials Science: Creating functionalized polymers and surfaces.

-

Fluorescent Labeling: Attaching fluorescent dyes to biological targets for imaging and tracking.

Conclusion

This compound is a critical enabling reagent in modern chemical biology and drug discovery. Its ability to stabilize the copper(I) catalyst in the CuAAC reaction has broadened the scope and applicability of click chemistry, allowing for efficient and specific conjugations in complex biological and chemical systems. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in their respective fields.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound | CAS#:510758-28-8 | Chemsrc [chemsrc.com]

The Evolving Landscape of Tris(benzyltriazolylmethyl)amine (TBTA) Derivatives: From Click Chemistry Ligands to Bioactive Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(benzyltriazolylmethyl)amine (TBTA) has carved a significant niche in the realm of chemical biology, primarily as a highly effective ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Its ability to stabilize the Cu(I) oxidation state has made it an indispensable tool for bioconjugation, materials science, and the synthesis of complex molecular architectures.[2][3] However, emerging research is beginning to shed light on the intrinsic biological activities of TBTA derivatives themselves, suggesting their potential as standalone therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of TBTA derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they may modulate.

Synthesis of TBTA and its Derivatives

The archetypal TBTA is synthesized through the copper(I)-catalyzed reaction of benzyl azide with propargylamine, followed by a second copper-catalyzed reaction with another equivalent of benzyl azide and subsequent reaction with formaldehyde and an amine source.[3] Modifications to this synthetic route allow for the introduction of various substituents on the benzyl rings or the triazole moieties, leading to a diverse library of derivatives with potentially altered biological properties.

Biological Activities of Triazole Derivatives

While data on the intrinsic biological activity of TBTA is limited, the broader class of triazole-containing compounds has demonstrated a wide spectrum of biological effects, including antimicrobial and anticancer activities. This suggests that appropriately functionalized TBTA derivatives could exhibit significant therapeutic potential.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of novel triazole derivatives. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Triazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Novel Triazole Glycoside 5 | S. aureus | 5000 | [4] |

| Novel Triazole Glycoside 5 | P. aeruginosa | 5000 | [4] |

| Novel Triazole Glycoside 5 | C. albicans | 10000 | [4] |

| Novel Triazole Glycoside 5 | A. niger | 10000 | [4] |

| Novel Triazole Glycoside 7 | S. aureus | 10000 | [4] |

| Novel Triazole Glycoside 7 | P. aeruginosa | 10000 | [4] |

| Novel Triazole Glycoside 7 | C. albicans | 10000 | [4] |

| Novel Triazole Glycoside 7 | A. niger | 10000 | [4] |

| Benzimidazole based thio-oxadiazole 8b | S. aureus | 32 | [5] |

| Benzimidazole based thio-oxadiazole 8b | E. faecalis | 128 | [5] |

| Benzimidazole based thio-oxadiazole 8b | P. aeruginosa | 128 | [5] |

| Disubstituted benzyl triazoles | Various Fungi | 0.5 - 16 | [6] |

| Monosubstituted benzyl compounds | Various Fungi | 0.5 - 32 | [6] |

Anticancer Activity

The antiproliferative effects of triazole derivatives against various cancer cell lines are another area of active investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity (IC50) of Selected Triazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Triazole Derivative 5e | PANC1 (Pancreatic) | 5.9 - 7.3 | [7] |

| 1,2,4-Triazole Derivative 5f | PANC1 (Pancreatic) | 5.9 - 7.3 | [7] |

| 1,2,4-Triazole Derivative 5g | PANC1 (Pancreatic) | 5.9 - 7.3 | [7] |

| 1,2,4-Triazole Derivative 8c | EGFR expressing cells | 3.6 | [8] |

| 1,2,4-Triazole Derivative 7d | Hela (Cervical) | < 12 | [9] |

| 1,2,4-Triazole Derivative 7e | Hela (Cervical) | < 12 | [9] |

| 1,2,4-Triazole Derivative 10a | Hela (Cervical) | < 12 | [9] |

| 1,2,4-Triazole Derivative 10d | Hela (Cervical) | < 12 | [9] |

| 1,2,3-Triazole-Amino Acid Conjugate 6 | MCF7 (Breast) | < 10 | [10] |

| 1,2,3-Triazole-Amino Acid Conjugate 6 | HepG2 (Liver) | < 10 | [10] |

| 1,2,3-Triazole-Amino Acid Conjugate 7 | MCF7 (Breast) | < 10 | [10] |

| 1,2,3-Triazole-Amino Acid Conjugate 7 | HepG2 (Liver) | < 10 | [10] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 4i | SNB-75 (CNS) | < 10 | [11] |

| Mononuclear platinum(II) complex 2 | MCF-7 (Breast) | 4.4 ± 0.5 | [12] |

| Dinuclear platinum(II) complex 4 | A2780 (Ovarian) | < 0.1 | [12] |

Experimental Protocols

Synthesis of a Generic 1,2,4-Triazole Derivative

This protocol outlines a general procedure for the synthesis of 1,2,4-triazole derivatives, which can be adapted for the synthesis of various TBTA analogues.

-

Acylation: A substituted aniline is taken in a suitable solvent like dioxane and mixed with chloroacetyl chloride dropwise. The reaction mixture is refluxed for 2-3 hours, with completion monitored by Thin Layer Chromatography (TLC). The resulting acyl product is precipitated by pouring the cooled reaction mixture onto crushed ice and then washed with cold distilled water.[13]

-

Cyclization: The acyl product is then further reacted to form the triazole ring. This can involve reaction with a hydrazine derivative followed by cyclization with an appropriate reagent.

Antimicrobial Screening: Broth Dilution Method for MIC Determination

The broth dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4][13][14]

-

Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud's Dextrose Broth for fungi) in test tubes or a 96-well microtiter plate.

-

Inoculation: Each tube or well is inoculated with a standardized microbial suspension (approximately 10^5 to 10^8 CFU/mL).

-

Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 72 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. A vehicle control (DMSO without the test compound) should be included to ensure the solvent does not inhibit microbial growth.

Anticancer Screening: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Control wells should include untreated cells and cells treated with the vehicle (e.g., DMSO).

-

MTT Incubation: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a further 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which TBTA derivatives exert their biological effects are still largely under investigation. However, based on the known mechanisms of other triazole-containing anticancer and antimicrobial agents, several potential pathways can be hypothesized.

Potential Anticancer Mechanisms

Many anticancer agents function by inducing apoptosis (programmed cell death) in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Generalized Apoptosis Signaling Pathways.

Triazole derivatives may also interfere with key cellular processes such as cell cycle progression.

Caption: The Eukaryotic Cell Cycle.

Potential Antimicrobial Mechanisms

The antimicrobial action of triazole compounds often involves the inhibition of essential microbial enzymes. For instance, in fungi, azole antifungals are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.

Caption: Inhibition of Fungal Ergosterol Biosynthesis.

Future Directions

The field of TBTA derivatives is ripe for further exploration. While their role as ligands in click chemistry is well-established, their potential as bioactive molecules is an exciting and underexplored frontier. Future research should focus on:

-

Systematic Synthesis and Screening: The generation of diverse libraries of TBTA derivatives and their systematic screening for a wide range of biological activities will be crucial to identify lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by bioactive TBTA derivatives will be essential for their rational design and optimization.

-

Structure-Activity Relationship (SAR) Studies: Establishing clear SARs will guide the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Promising candidates identified through in vitro screening will need to be evaluated in animal models to assess their efficacy and safety in a whole-organism context.

The journey of TBTA derivatives from indispensable chemical tools to potential therapeutic agents is just beginning. Continued interdisciplinary research at the interface of chemistry, biology, and medicine will be key to unlocking their full potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, computational studies, synthesis and in vitro antimicrobial evaluation of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]

- 11. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of Ligand and Nuclearity on the Cytotoxicity of Cyclometallated C^N^C Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. ijrpc.com [ijrpc.com]

- 15. benchchem.com [benchchem.com]

- 16. researchhub.com [researchhub.com]

- 17. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

Tris(benzyltriazolylmethyl)amine (TBTA): A Technical Guide for Coordination Chemistry and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, is a tertiary amine ligand featuring three 1-benzyl-1,2,3-triazole moieties. It has become an indispensable tool in coordination chemistry, primarily for its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides an in-depth overview of TBTA's synthesis, coordination properties, and its application as a powerful ligand in synthetic and biological chemistry.

Core Properties and Coordination Chemistry

TBTA is a symmetrical, tripodal ligand that acts as a tetradentate chelator for metal ions. Its primary function in coordination chemistry is the stabilization of copper(I) ions in aqueous and organic solvents.[1] This stabilization is crucial for the efficiency of the CuAAC reaction, as it prevents the disproportionation and oxidation of the catalytically active Cu(I) to the inactive Cu(II) state.[2]

Coordination with Copper

The coordination chemistry of TBTA with copper has been well-characterized. With copper(II), TBTA forms a stable, trigonal bipyramidal complex.[1][2] This Cu(II)-TBTA complex can be readily reduced in situ to the active Cu(I) catalyst using reducing agents such as sodium ascorbate.[1]

The structure of the Cu(I)-TBTA complex is more unusual. Single-crystal X-ray diffraction has revealed a dinuclear dication where one of the triazole units bridges two copper(I) centers.[1][2] This unique structure is believed to be key to its catalytic activity in the CuAAC reaction.

Coordination with Other Metals

While predominantly used with copper, TBTA has also been shown to form complexes with other transition metals. For instance, a five-coordinate cobalt(II) complex with TBTA and an imidazole ligand has been synthesized and structurally characterized.[3] In this complex, the Co(II) ion exhibits a distorted trigonal bipyramidal geometry, with the three triazole nitrogen atoms occupying the equatorial positions and the apical amine of TBTA and the imidazole nitrogen in the axial positions.[3]

Data Presentation: Structural and Spectroscopic Summary

The following tables summarize key quantitative data for TBTA and its metal complexes.

| Compound | Parameter | Value |

| This compound (TBTA) | Molecular Formula | C₃₀H₃₀N₁₀ |

| Molecular Weight | 530.63 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and DMF | |

| ¹H-NMR (CDCl₃) | See spectrum for detailed shifts. Key signals include those for the benzyl and triazole protons. | |

| ¹³C-NMR (CDCl₃) | See spectrum for detailed shifts. | |

| Cu(I)-TBTA Complex | Coordination Geometry | Dinuclear dication with a bridging triazole unit |

| Cu(II)-TBTA Complex | Coordination Geometry | Trigonal bipyramidal |

| Appearance | Blue solution in 55% aq. DMSO | |

| --INVALID-LINK--₂ | Coordination Geometry | Distorted trigonal bipyramidal |

| Co-N (equatorial, avg.) | 2.04 Å | |

| Co-N (apical, amine) | 2.34 Å | |

| Co-N (apical, imidazole) | 2.02 Å |

Experimental Protocols

Synthesis of this compound (TBTA)

A detailed protocol for the synthesis of TBTA is available from Organic Syntheses. The procedure involves the copper-catalyzed cycloaddition of benzyl azide to tripropargylamine.

Materials:

-

Tripropargylamine

-

Benzyl azide

-

Copper(II) acetate monohydrate

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

A solution of copper(II) acetate monohydrate in acetonitrile is prepared in a two-necked, round-bottomed flask.

-

Tripropargylamine is added to the solution.

-

Benzyl azide is added in two portions, and the reaction mixture is heated.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is dissolved in dichloromethane and washed with aqueous ammonium hydroxide and brine.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated.

-

The product is precipitated from dichloromethane with diethyl ether and collected by filtration to yield TBTA as an off-white powder.

Caution: Benzyl azide is a potentially explosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood behind a blast shield.

General Protocol for TBTA-mediated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general method for labeling a biomolecule containing an azide or alkyne functional group with a corresponding probe.

Materials:

-

Azide- or alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Alkyne- or azide-functionalized probe (e.g., a fluorescent dye)

-

TBTA stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)

Procedure:

-

In a microcentrifuge tube, combine the azide/alkyne biomolecule with the corresponding alkyne/azide probe in the reaction buffer.

-

Add the TBTA stock solution to the reaction mixture. The final concentration of TBTA is typically in the range of 50-100 µM.

-

Add the CuSO₄ stock solution. The final concentration of copper is typically 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by a suitable analytical technique (e.g., SDS-PAGE with fluorescence imaging if a fluorescent probe is used).

-

Upon completion, the labeled biomolecule can be purified using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.

Mandatory Visualizations

Catalytic Cycle of CuAAC with TBTA

Caption: Catalytic cycle of the TBTA-assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Protein Bioconjugation

Caption: A typical experimental workflow for the bioconjugation of a protein using TBTA-mediated CuAAC.

Conclusion

This compound is a pivotal ligand in modern coordination chemistry, enabling the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition. Its ability to stabilize the catalytically active Cu(I) species has made it a go-to reagent for applications ranging from materials science to drug development and bioconjugation. While its limited aqueous solubility has led to the development of more hydrophilic analogs for certain biological applications, TBTA remains a fundamental and widely used tool for researchers and scientists. This guide provides the core technical information required for the successful application of TBTA in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]

- 3. Structure of the five-coordinate CoII complex (1H-imidazole){tris[(1-benzyltriazol-4-yl-κN 3)methyl]amine-κN}cobalt(II) bis(tetrafluoroborate) - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Tris(benzyltriazolylmethyl)amine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, has emerged as a cornerstone ligand in the field of bioorthogonal chemistry, particularly for its role in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." This technical guide delves into the early research that established TBTA as a critical tool for chemical biology, drug discovery, and materials science. We will explore its synthesis, characterization, and its profound impact on the efficiency and biocompatibility of the CuAAC reaction.

Introduction: The Genesis of a Catalyst-Stabilizing Ligand

The advent of click chemistry in the early 2000s provided a powerful new strategy for the rapid and reliable synthesis of complex molecules. The CuAAC reaction, in particular, offered a highly efficient and regioselective method for forming stable 1,4-disubstituted 1,2,3-triazoles. However, the practical application of this reaction, especially in biological systems, was hampered by the instability of the catalytically active Cu(I) oxidation state, which is prone to oxidation and disproportionation in aqueous environments.

In 2004, a significant breakthrough was reported by the research groups of Valery V. Fokin and K. Barry Sharpless with the development of this compound (TBTA).[1] This polytriazole ligand was designed to chelate and stabilize the Cu(I) ion, thereby protecting it from degradation and significantly accelerating the CuAAC reaction.[1] This innovation allowed the reaction to be performed under mild, aqueous conditions without the need for an inert atmosphere, paving the way for its widespread use in bioconjugation and other applications where biocompatibility is paramount.[2]

Synthesis and Physicochemical Properties

The synthesis of TBTA is achieved through the Cu(I)-catalyzed cycloaddition of benzyl azide with tripropargylamine. A refined and reliable protocol for its preparation has been published in Organic Syntheses, ensuring its accessibility to the broader scientific community.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀N₁₀ | [4] |

| Molecular Weight | 530.63 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 143 °C | [5] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | [2][6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.55 (s, 3H), 7.35-7.25 (m, 15H), 5.45 (s, 6H), 3.75 (s, 6H) | [7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 145.5, 134.5, 129.2, 128.8, 128.1, 123.2, 54.2, 48.5 | [7] |

| IR | Data not explicitly found in a consolidated source | |

| HRMS | Data not explicitly found in a consolidated source |

Experimental Protocols

Synthesis of this compound (TBTA)

The following is a summarized protocol based on the procedure published in Organic Syntheses.[3] Caution: This procedure involves benzyl azide, which is potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood behind a blast shield.

Reaction Scheme:

Materials:

-

Tripropargylamine

-

Benzyl azide

-

Copper(II) acetate monohydrate

-

Sodium ascorbate

-

Acetonitrile

-

Dichloromethane

-

Concentrated ammonium hydroxide

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a solution of tripropargylamine and a portion of benzyl azide in acetonitrile, add copper(II) acetate monohydrate and sodium ascorbate.

-

Stir the reaction mixture at room temperature for a short period and then heat to a moderate temperature.

-

Add the remaining benzyl azide and continue heating until the reaction is complete (monitored by TLC or other appropriate methods).

-

Remove the solvent under reduced pressure.

-

Dissolve the crude residue in dichloromethane and wash with concentrated ammonium hydroxide to remove the copper catalyst.

-

Separate the organic layer, dry it over magnesium sulfate, and filter.

-

Concentrate the organic layer and precipitate the product by adding diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry to obtain TBTA as a white to off-white powder.

General Protocol for a TBTA-assisted CuAAC Reaction (Bioconjugation)

This protocol provides a general workflow for the labeling of a biomolecule containing an azide or alkyne functionality.

Materials:

-

Azide- or alkyne-modified biomolecule

-

Corresponding alkyne or azide-containing probe (e.g., a fluorescent dye)

-

TBTA

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

DMSO (for dissolving TBTA and probe if necessary)

Procedure:

-

Prepare stock solutions of the biomolecule, probe, TBTA, CuSO₄, and sodium ascorbate in appropriate solvents. A stock solution of TBTA is typically prepared in DMSO.

-

In a reaction vessel, combine the azide/alkyne biomolecule in the desired buffer.

-

Add the alkyne/azide probe.

-

Add the TBTA solution.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for a specified time (typically 1-4 hours, but can be faster).

-

Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis, or precipitation) to remove excess reagents.

Impact on CuAAC Reaction Efficiency: A Quantitative Perspective

The primary function of TBTA is to accelerate the CuAAC reaction by stabilizing the Cu(I) catalyst. This effect is particularly pronounced in aqueous solutions where the uncatalyzed reaction is often slow and inefficient.

Table 3: Comparison of CuAAC Reaction Kinetics with and without TBTA

| Reaction System | Ligand | Observed Rate Constant (M⁻¹s⁻¹) | Fold Acceleration (approx.) | Reference |

| Fluorogenic Assay (propargyl alcohol + azidocoumarin) | None (DMSO-free buffer) | Very slow | 1 | |

| Fluorogenic Assay (propargyl alcohol + azidocoumarin) | TBTA (in 30% v/v DMSO) | Significantly faster | >10 | |

| Fluorogenic Assay (propargyl alcohol + azidocoumarin) | BTTPS | Faster than TBTA | - | [8] |

| Fluorogenic Assay (propargyl alcohol + azidocoumarin) | TBTA | Slower than BTTPS | - | [8] |

Note: Direct numerical comparison of rate constants is often context-dependent (substrates, solvent, temperature). The table illustrates the significant rate enhancement provided by TBTA and its relative performance.

The presence of TBTA not only increases the reaction rate but also allows for lower concentrations of the copper catalyst to be used, which is crucial for minimizing cytotoxicity in biological applications.[9]

Visualizing the Core Mechanisms and Workflows

The Catalytic Cycle of TBTA-assisted CuAAC

The following diagram illustrates the proposed catalytic cycle for the CuAAC reaction in the presence of TBTA. The ligand coordinates to the Cu(I) center, stabilizing it and facilitating the key steps of the reaction.

Experimental Workflow for Bioconjugation

The following diagram outlines a typical experimental workflow for a bioconjugation experiment using TBTA-assisted click chemistry, from reagent preparation to final product analysis.

Conclusion

The early research on this compound fundamentally transformed the landscape of click chemistry. By providing a robust and efficient means to stabilize the catalytically active Cu(I) species, TBTA unlocked the full potential of the CuAAC reaction for a vast array of applications, particularly in the complex milieu of biological systems. The detailed protocols for its synthesis and use, coupled with a quantitative understanding of its impact on reaction kinetics, have solidified its position as an indispensable tool for researchers, scientists, and drug development professionals. The foundational work described herein continues to underpin ongoing innovations in bioconjugation, materials science, and the development of novel therapeutics.

References

- 1. Tris-(benzyltriazolylmethyl)amine [chemeurope.com]

- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scbt.com [scbt.com]

- 5. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 100 mg, 100 mg, CAS No. 510758-28-8 | Calalysts, Ligands, Additives and Solvents | Reagents for Click Chemistry | Click chemistry | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. caymanchem.com [caymanchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

An In-Depth Technical Guide to the Research Applications of Tris(benzyltriazolylmethyl)amine (TBTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(benzyltriazolylmethyl)amine (TBTA) has emerged as a cornerstone ligand in the field of bioorthogonal chemistry, primarily for its role in accelerating the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This technical guide provides a comprehensive overview of the synthesis, properties, and diverse research applications of TBTA. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the practical utility of TBTA in bioconjugation, materials science, and drug discovery. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key workflows and mechanistic pathways to facilitate a deeper understanding and practical application of this versatile ligand.

Introduction to this compound (TBTA)

This compound is a tertiary amine functionalized with three benzyltriazole moieties.[1] Its C3-symmetric structure makes it an exceptional chelating agent for copper(I) ions. The primary function of TBTA in a research context is to act as a stabilizing ligand in CuAAC reactions.[2]

The significance of TBTA lies in its ability to protect the catalytically active Cu(I) oxidation state from disproportionation and oxidation, which are common issues in aqueous and aerobic environments.[3] This stabilization not only enhances the reaction rate and yield but also minimizes the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules, making it particularly valuable for bioconjugation studies.[4]

Chemical Structure:

-

IUPAC Name: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]methanamine

-

Molecular Formula: C₃₀H₃₀N₁₀

-

Molar Mass: 530.64 g/mol [1]

Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole. This reaction is the cornerstone of click chemistry due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The catalytic cycle, facilitated by the TBTA-Cu(I) complex, is a critical aspect of its efficacy. The diagram below illustrates the proposed mechanism.

Quantitative Performance of TBTA in CuAAC Reactions

The efficacy of TBTA is best understood through quantitative data. The following tables summarize key performance metrics of TBTA-catalyzed CuAAC reactions, including comparisons with other common ligands and the influence of various reaction parameters.

Table 1: Comparative Analysis of CuAAC Ligands

This table compares the catalytic activity of TBTA with other tris(triazolylmethyl)amine-based ligands. The data is based on a fluorogenic assay monitoring the reaction of propargyl alcohol with 3-azido-7-hydroxycoumarin.[1][2]

| Ligand | Relative Activity | Product Yield (30 min) | Biocompatibility |

| TBTA | Lowest | < 15% | Low |

| THPTA | Moderate | ~15% | Moderate |

| BTTES | High | > 45% | High |

| BTTAA | Highest | > 45% | Very High |

Reaction conditions: 50 μM Cu(I), Ligand:Cu(I) ratio of 6:1.

Table 2: Influence of Solvent on TBTA-Catalyzed CuAAC Yield

The choice of solvent significantly impacts the yield of CuAAC reactions, primarily due to the solubility of the TBTA-Cu(I) complex.[5][6]

| Solvent System | Yield (%) |

| H₂O:t-BuOH (1:1) | High |

| DMSO | High |

| CH₂Cl₂ | Moderate |

| Acetonitrile | Moderate |

| H₂O (without co-solvent) | Low (due to poor TBTA solubility) |

Table 3: Effect of DMSO Concentration on TBTA-Assisted CuAAC

This table illustrates the impact of DMSO concentration on the efficiency of a TBTA-assisted bioconjugation reaction. Higher DMSO concentrations improve TBTA solubility, leading to higher yields.[6]

| DMSO Concentration (v/v) | Relative Fluorescence Intensity |

| 10% | 100% |

| 30% | 113.6% |

Reaction conditions: 1 mM CuSO₄, 1 mM TBTA, 2 mM ascorbate, pH 8.0, 25°C.

Detailed Experimental Protocols

This section provides detailed methodologies for key research applications of TBTA.

Synthesis of this compound (TBTA)

Materials:

-

Tripropargylamine

-

Benzyl azide

-

Copper(II) sulfate pentahydrate

-

Sodium L-ascorbate

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure: [7]

-

Dissolve tripropargylamine and benzyl azide (2 equivalents) in a 1:1 mixture of H₂O:CH₂Cl₂.

-

Add sodium L-ascorbate (20 mol%) to the solution.

-

Add copper(II) sulfate pentahydrate (7 mol%) to initiate the reaction.

-

Stir the reaction mixture vigorously at room temperature for 7 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain TBTA as a white solid.

General Protocol for TBTA-Mediated Bioconjugation (e.g., Protein Labeling)

This protocol describes a general workflow for labeling a protein containing an alkyne or azide functionality with a corresponding probe.

Procedure: [8]

-

Reagent Preparation:

-

Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare the alkyne- or azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare the corresponding azide or alkyne probe (e.g., a fluorescent dye or biotin).

-

-

Reaction Setup:

-

To the protein solution, add the probe.

-

Add the TBTA solution, followed by the CuSO₄ solution. Gently mix. A 1:5 to 1:10 ratio of Cu:TBTA is often used.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

-

-

Purification and Analysis:

-

Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

-

Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) or by Western blot (if a biotin probe was used). Mass spectrometry can be used to confirm the modification.

-

Applications in Drug Discovery and Development

TBTA-facilitated click chemistry is a powerful tool in modern drug discovery, enabling the rapid and efficient synthesis of complex molecular architectures.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. TBTA-catalyzed CuAAC is frequently used to connect these components.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics strategy used to study enzyme function directly in complex biological systems. It employs chemical probes that react with the active sites of enzymes. TBTA-mediated click chemistry is often used to attach a reporter tag (e.g., biotin or a fluorophore) to an alkyne- or azide-modified probe after it has labeled its target enzyme. This allows for the enrichment and identification of the labeled enzymes.

The following diagram illustrates a typical workflow for an ABPP experiment utilizing TBTA-catalyzed click chemistry.

Applications in Materials Science

The robustness of the TBTA-catalyzed click reaction makes it suitable for the functionalization of various materials.

Synthesis of Functional Polymers and Nanoparticles

TBTA-mediated click chemistry can be used to synthesize well-defined polymers with specific functionalities. For instance, polymers with azide or alkyne side chains can be readily modified with a variety of molecules.[9] This approach is also used for the surface functionalization of nanoparticles for applications in drug delivery and diagnostics.[4]

Experimental Example: Immobilization of TBTA on Polystyrene Resins [9]

TBTA can be immobilized on solid supports, such as polystyrene resins, to create heterogeneous catalysts that can be easily recovered and reused. This is particularly useful for large-scale synthesis and flow chemistry applications. The synthesis involves the copolymerization of a styrenic monomer functionalized with a TBTA precursor.

Conclusion

This compound has proven to be an indispensable tool in chemical biology, drug discovery, and materials science. Its ability to stabilize copper(I) and accelerate the CuAAC reaction has enabled a wide range of applications, from the precise labeling of biomolecules to the synthesis of complex functional materials. This technical guide has provided a comprehensive overview of the key aspects of TBTA, including its mechanism of action, quantitative performance, and detailed experimental protocols. As research continues to push the boundaries of molecular engineering, the utility of TBTA and the click chemistry it facilitates is poised to expand even further, opening up new avenues for scientific discovery and technological innovation.

References

- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

The Advent of a "Click" Chemistry Workhorse: A Technical Guide to Tris(benzyltriazolylmethyl)amine (TBTA)

An in-depth exploration of the discovery, synthesis, and catalytic applications of a pivotal ligand in bioorthogonal chemistry.

Introduction

Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, has emerged as a cornerstone ligand in the field of chemical biology and drug development. Its introduction revolutionized the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," by significantly enhancing reaction rates and protecting the catalytic copper(I) species from oxidation and disproportionation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanistic role of TBTA, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The development of TBTA is intrinsically linked to the broader evolution of click chemistry, a concept introduced by K. Barry Sharpless in 2001. The CuAAC reaction, independently discovered by Valery Fokin and Morten Meldal, provided a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. However, the practical application of this reaction, particularly in biological systems, was hampered by the instability of the copper(I) catalyst in aqueous and aerobic environments.

In 2004, a seminal paper by Timothy R. Chan, Robert Hilgraf, K. Barry Sharpless, and Valery V. Fokin from The Scripps Research Institute introduced a family of polytriazole ligands, with TBTA being the most prominent member.[1][2][3] This ligand was designed to stabilize the Cu(I) oxidation state, thereby dramatically accelerating the CuAAC reaction and enabling its use under a wider range of conditions, including in the presence of biological macromolecules.[4][5][6] The ligand is sometimes referred to as "Tim's ligand," named after its developer, Tim Chan.[2]

Synthesis of this compound)

The synthesis of TBTA is achieved through a copper(I)-catalyzed cycloaddition of benzyl azide and propargylamine. An optimized and reliable protocol has been published in Organic Syntheses, providing a practical method for its preparation in a laboratory setting.[1]

Reaction Scheme

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Tris-(benzyltriazolylmethyl)amine [chemeurope.com]

- 3. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | 510758-28-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]

- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 6. This compound | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Tris(benzyltriazolylmethyl)amine (TBTA) in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to TBTA in Click Chemistry

Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective tertiary amine ligand used to accelerate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of click chemistry.[1][2] Its primary role is to stabilize the catalytically active copper(I) oxidation state, thereby preventing its oxidation to the inactive Cu(II) state and protecting sensitive biomolecules from oxidative damage.[2][3] This stabilization enhances the reliability and efficiency of the CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[4][5] This reaction is celebrated for its high selectivity, quantitative yields, and compatibility with a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[6][7]

TBTA is particularly well-suited for reactions in organic solvents or aqueous mixtures containing co-solvents like DMSO due to its insolubility in purely aqueous solutions.[1][8] For applications requiring fully aqueous conditions, more water-soluble ligands such as THPTA are often preferred.[4][8][9]

Mechanism of TBTA in CuAAC

The CuAAC reaction proceeds through a catalytic cycle where the Cu(I) center, stabilized by TBTA, coordinates with the terminal alkyne to form a copper acetylide intermediate. This is followed by coordination of the azide and subsequent cyclization to form a six-membered metallacycle. Ring contraction and protonolysis then release the triazole product and regenerate the Cu(I)-TBTA catalyst.

Quantitative Data Summary

The efficiency of TBTA in CuAAC reactions can be influenced by various factors including the choice of solvent, copper source, and the nature of the azide and alkyne substrates. The following tables provide a summary of comparative data for TBTA-mediated click chemistry.

| Ligand | Solvent System | Key Advantages | Key Limitations |

| TBTA | Organic Solvents, DMSO/water mixtures | High efficiency in organic media, well-established | Poor water solubility, can precipitate in aqueous solutions[1][8] |

| THPTA | Aqueous Buffers | Excellent water solubility, ideal for bioconjugation[4][9] | May be less efficient in purely organic solvents |

| BTTAA | Aqueous Buffers | High water solubility, can accelerate reaction rates[10] | Newer ligand, less established than TBTA/THPTA |

| Parameter | TBTA | THPTA | BTTAA | BTTES |

| Relative Reaction Rate | Slower in aqueous media | Faster in aqueous media | Faster than THPTA in some cases | Comparable or faster than THPTA |

| Biocompatibility | Less suitable for live cells due to solubility and potential for precipitation | Highly biocompatible, used in live-cell labeling[4] | High biocompatibility | High biocompatibility |

| Yield (qualitative) | High in optimal solvent | High in aqueous buffer | High in aqueous buffer | High in aqueous buffer |

Note: The relative reaction rates and yields are context-dependent and can vary based on specific substrates and reaction conditions.

A fluorogenic assay comparing different ligands showed that in a 30-minute reaction, a BTTAA-Cu(I) catalyst yielded over 45% product, while THPTA- and TBTA-mediated reactions yielded less than 15% under the same aqueous conditions.[7] In another study, a BTTPS-Cu(I) catalyst yielded over 50% product in 30 minutes, whereas the TBTA-mediated reaction yielded less than 20%.[11]

Experimental Protocols

General Protocol for TBTA-Mediated CuAAC Reaction (Small Molecules)

This protocol is a general guideline for a small-scale reaction and may require optimization for specific substrates.

Materials:

-

Azide-containing compound

-

Alkyne-containing compound

-

This compound (TBTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(I) bromide (CuBr)

-

Sodium ascorbate

-

Solvent (e.g., DMSO/t-BuOH 3:1 v/v, or other suitable organic solvent)

Stock Solutions:

-

TBTA Solution (0.1 M): Dissolve 54 mg of TBTA in 1 mL of DMSO/t-BuOH (3:1 v/v). This solution can be stored at -20°C.

-

Copper(I) Bromide Solution (0.1 M): Dissolve 1 mg of CuBr in 70 µL of DMSO/t-BuOH (3:1 v/v). This solution must be prepared fresh before each use.

-

Copper(II) Sulfate Solution (10 mM): Dissolve 2.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.

-

Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh.

Reaction Procedure (using CuBr):

-

In a microcentrifuge tube, combine the azide (1 equivalent) and alkyne (1-1.2 equivalents) in the chosen solvent.

-

Prepare the 'Click Solution': Add 1 volume of the 0.1 M CuBr solution to 2 volumes of the 0.1 M TBTA solution.

-

Add the freshly prepared 'Click Solution' to the azide/alkyne mixture. A typical final concentration for the catalyst is 1-5 mol%.

-

Vortex the reaction mixture thoroughly.

-

Allow the reaction to proceed at room temperature for 1-12 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be purified by standard methods such as column chromatography.

Reaction Procedure (using CuSO₄ and Sodium Ascorbate):

-

In a microcentrifuge tube, combine the azide (1 equivalent) and alkyne (1-1.2 equivalents) in the chosen solvent.

-

Add the TBTA solution (1-5 mol% relative to the limiting reagent).

-

Add the CuSO₄ solution (1-5 mol%).

-

Initiate the reaction by adding the sodium ascorbate solution (5-10 mol%).

-

Vortex the reaction mixture thoroughly.

-

Allow the reaction to proceed at room temperature for 1-12 hours.

-

Purify the product using appropriate methods.

Protocol for Bioconjugation: Labeling of an Alkyne-Modified Oligonucleotide

This protocol describes the labeling of an alkyne-modified DNA oligonucleotide with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-functionalized fluorescent dye

-

TBTA

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

DMSO

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

-

Deionized water

Stock Solutions:

-

Alkyne-Oligo Solution: Dissolve the oligonucleotide in water to a desired concentration (e.g., 1 mM).

-

Azide-Dye Solution (10 mM): Dissolve the azide-dye in DMSO.

-

TBTA in DMSO (10 mM): Dissolve 5.3 mg of TBTA in 1 mL of DMSO.

-

CuSO₄ in Water (10 mM): Prepare as described previously.

-

Sodium Ascorbate in Water (100 mM): Prepare fresh as described previously.

Reaction Procedure:

-

In a pressure-tight vial, add the alkyne-oligo solution (e.g., 20 µL of 1 mM solution, 20 nmol).

-

Add 2 M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final volume of 50% (v/v).

-

Add the azide-dye stock solution to a final concentration 1.5 times that of the oligonucleotide.

-

Add the sodium ascorbate stock solution to a final concentration of 0.5 mM.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the Cu-TBTA catalyst premix: Combine equal volumes of the 10 mM CuSO₄ and 10 mM TBTA solutions and add to the reaction to a final concentration of 0.5 mM.